Borazine

Catalog No.
S606276
CAS No.
6569-51-3
M.F
B3H6N3
M. Wt
80.5 g/mol
Availability
In Stock
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Borazine

CAS Number

6569-51-3

Product Name

Borazine

IUPAC Name

1,3,5,2,4,6-triazatriborinane

Molecular Formula

B3H6N3

Molecular Weight

80.5 g/mol

InChI

InChI=1S/B3H6N3/c1-4-2-6-3-5-1/h1-6H

InChI Key

BGECDVWSWDRFSP-UHFFFAOYSA-N

SMILES

B1NBNBN1

Synonyms

borazine, H(3)N(3)B(3)(N(3))(3)

Canonical SMILES

B1NBNBN1

Precursor for Boron Nitride Materials

One of the most promising applications of borazine lies in its use as a precursor for boron nitride (BN) materials. BN is a highly sought-after material due to its exceptional properties, including high thermal and chemical stability, excellent electrical insulation, and superior mechanical strength. Borazine can be readily converted into BN through various chemical processes. This makes it a valuable starting point for synthesizing BN films, ceramics, and nanotubes (). These BN materials find applications in various fields, including electronics, aerospace, and energy storage.

Exploring Aromaticity in Inorganic Systems

The structural similarity between borazine and benzene has sparked significant scientific interest in understanding aromaticity in inorganic systems. Aromaticity refers to a specific set of chemical properties associated with certain ring structures, including stability and unique electronic behavior. By studying borazine, researchers can gain insights into how these properties manifest in non-carbon-based systems and potentially develop novel inorganic materials with desirable properties ().

Borazine, also known as borazole, is an inorganic compound with the chemical formula B3H6N3\text{B}_3\text{H}_6\text{N}_3. This cyclic compound features alternating boron-hydrogen (BH) and nitrogen-hydrogen (NH) units, making it isoelectronic and isostructural with benzene. Therefore, it is often referred to as "inorganic benzene" due to its structural similarities and aromatic characteristics. Borazine appears as a colorless liquid with a distinctive aromatic odor, similar to that of benzene .

  • Hydrolysis: Borazine readily hydrolyzes in the presence of water, producing boric acid, ammonia, and hydrogen gas:
    B3H6N3+6H2O3B OH 3+3NH3+3H2\text{B}_3\text{H}_6\text{N}_3+6\text{H}_2\text{O}\rightarrow 3\text{B OH }_3+3\text{NH}_3+3\text{H}_2
  • Polymerization: When heated at approximately 70 °C, borazine can polymerize to form polyborazylene by expelling hydrogen:
    nB3H6N31n[B3N3H4]n+nH2n\text{B}_3\text{H}_6\text{N}_3\rightarrow \frac{1}{n}[\text{B}_3\text{N}_3\text{H}_4]_n+n\text{H}_2
  • Reactions with Hydrogen Halides: Borazine reacts with hydrogen halides such as hydrogen chloride to form adducts:
    B3H6N3+3HClB3N3H9Cl3\text{B}_3\text{H}_6\text{N}_3+3\text{HCl}\rightarrow \text{B}_3\text{N}_3\text{H}_9\text{Cl}_3
  • Nucleophilic and Electrophilic Attacks: The compound can undergo nucleophilic attacks at the boron atoms and electrophilic attacks at the nitrogen atoms, leading to various substitution reactions

    Research on the biological activity of borazine is limited but suggests potential applications in biomedical fields. Its structural similarity to benzene may allow for interactions with biological systems, although specific studies detailing its pharmacological effects are sparse. Some derivatives of borazine have been explored for their antimicrobial properties and potential as drug delivery systems due to their ability to form stable complexes with biomolecules

    Borazine can be synthesized through various methods:

    • Direct Synthesis from Diborane and Ammonia: The most common method involves reacting diborane with ammonia in a 1:2 molar ratio at temperatures ranging from 250 °C to 300 °C:
      3B2H6+6NH32B3H6N3+12H23\text{B}_2\text{H}_6+6\text{NH}_3\rightarrow 2\text{B}_3\text{H}_6\text{N}_3+12\text{H}_2
    • Alternative Synthesis Using Sodium Borohydride: A more efficient method involves sodium borohydride reacting with ammonium sulfate:
      6NaBH4+3(NH4)2SO42B3N3H6+3Na2SO4+18H26\text{NaBH}_4+3(\text{NH}_4)_2\text{SO}_4\rightarrow 2\text{B}_3\text{N}_3\text{H}_6+3\text{Na}_2\text{SO}_4+18\text{H}_2

    These methods highlight the versatility in synthesizing borazine and its derivatives

    Borazine has garnered interest in various fields due to its unique properties:

    • Materials Science: It serves as a precursor for boron nitride ceramics, which exhibit high thermal stability and electrical insulation.
    • Electronics: Borazine derivatives are explored in organic electronics for their potential use in semiconductors and optoelectronic devices.
    • Gas Storage: The compound's porous structures can be utilized for gas separation and storage applications.
    • Catalysis: Borazines have been investigated for their catalytic properties in various

    Studies on the interactions of borazine with other compounds reveal its ability to form stable adducts and complexes. For instance, its interactions with metal ions can enhance catalytic activity or modify electronic properties. Furthermore, research into its interactions with biomolecules indicates potential applications in drug delivery systems or as therapeutic agents due to its ability to form stable complexes

    Borazine shares similarities with several compounds but also exhibits unique characteristics:

    CompoundFormulaKey Features
    BenzeneC6H6C_6H_6Aromatic hydrocarbon; highly stable; widely used.
    Boron NitrideBNBNExcellent thermal conductivity; electrical insulator; used in ceramics.
    AzaborineC4H5BNC_4H_5BNContains both carbon and nitrogen; potential for organic electronics.
    Polyborazylene(B3N3H4)n(B_3N_3H_4)_nPolymer derived from borazine; used in advanced materials.

    Borazine's uniqueness lies in its alternating boron-nitrogen structure, which imparts distinct reactivity and properties compared to purely carbon-based compounds like benzene or other inorganic analogs like boron nitride

    Borazine, first synthesized in 1926 by Alfred Stock and Erich Pohland, marked a pivotal advancement in inorganic chemistry. The initial preparation involved reacting diborane (B₂H₆) with ammonia (NH₃) at elevated temperatures (250–300°C), yielding borazine (B₃N₃H₆) and hydrogen gas. This discovery emerged from Stock’s broader investigations into boron-hydrogen compounds, which laid the groundwork for understanding boron-nitrogen chemistry. Early studies highlighted borazine’s structural resemblance to benzene, earning it the moniker "inorganic benzene".

    Basic Molecular Structure and Isomorphism with Benzene

    Borazine’s planar hexagonal structure consists of alternating boron and nitrogen atoms, each bonded to a hydrogen atom. Despite its isomorphism with benzene, key differences arise from the electronegativity disparity between boron (2.04) and nitrogen (3.04). X-ray diffraction confirms equivalent B–N bond lengths (1.429 Å) but unequal bond angles: 117.1° at boron and 122.9° at nitrogen, resulting in D~3h~ symmetry. The molecule’s partial electron delocalization, inferred from nuclear magnetic resonance (NMR) and electron localization function (ELF) analyses, suggests weaker aromaticity compared to benzene.

    Significance in Inorganic Chemistry and Materials Science

    Borazine’s unique electronic structure and reactivity have positioned it as a cornerstone in materials science. Its role as a precursor for hexagonal boron nitride (h-BN)—a material with exceptional thermal stability and dielectric properties—has driven advancements in semiconductor and optoelectronic technologies. Additionally, borazine derivatives enable the synthesis of BN-doped carbon materials, which exhibit tailored bandgaps for applications in energy storage and catalysis.

    Classical Synthesis Routes

    Reaction of Diborane with Ammonia

    The reaction of diborane with ammonia represents the foundational synthetic route to borazine, first reported by Alfred Stock and Erich Pohland in 1926 [1]. This classical method involves the thermal decomposition of diborane and ammonia in a stoichiometric ratio of 1:2 at elevated temperatures between 250-300°C [1] [3]. The overall reaction proceeds according to the following equation:

    3 B₂H₆ + 6 NH₃ → 2 B₃N₃H₆ + 12 H₂

    The reaction mechanism involves the initial formation of diborane-ammonia adducts, which subsequently undergo thermal decomposition to yield borazine [2]. However, the direct reaction of ammonia with diborane does not produce a simple Lewis acid-base complex but instead results in unsymmetrical cleavage reactions [2]. The process typically achieves a conversion efficiency of approximately 50%, though this is accompanied by the simultaneous formation of solid polymeric byproducts that reduce the overall yield [1] [9].

    The reaction conditions require careful temperature control, as temperatures below 200°C result in incomplete conversion, while excessive temperatures above 340°C lead to further pyrolysis of borazine into higher molecular weight boron-nitrogen compounds [9]. The process is characterized by the evolution of hydrogen gas, which necessitates appropriate gas handling systems for laboratory-scale preparations [1].

    Theoretical studies have identified four distinct reaction pathways from diborane and ammonia to borazine, with the cycloaddition of aminoborane to diaza-diborabuta-diene representing the lowest-energy pathway [17] [18]. The formation of linear intermediates such as triaza-triborahexatriene and subsequent cyclization reactions constitute the kinetically favored pathways under gas-phase conditions [17] [18].

    Sodium Borohydride and Ammonium Sulfate Pathways

    The sodium borohydride and ammonium sulfate method represents a significant advancement in borazine synthesis, offering improved yields and purity compared to the classical diborane route [1] [11]. This method was developed to address the limitations of the diborane-ammonia synthesis, particularly the formation of polymeric impurities and relatively low conversion rates [11].

    The reaction proceeds through salt metathesis followed by cyclization, according to the following stoichiometric equation:

    6 NaBH₄ + 3 (NH₄)₂SO₄ → 2 B₃N₃H₆ + 3 Na₂SO₄ + 18 H₂

    The process is typically conducted in high-boiling solvents such as tetraethylene glycol dimethyl ether (tetraglyme) at temperatures ranging from 120-140°C [11]. The reaction mixture is gradually heated to 135°C over approximately one hour and maintained at this temperature for an additional hour under dynamic vacuum conditions of 2-5 torr [11]. This vacuum system facilitates the continuous removal of evolved hydrogen and borazine, driving the reaction to completion [11].

    The method demonstrates several advantages over classical approaches, including higher yields of 58-60% based on starting borohydride, excellent product purity without extensive fractionation, and the ability to produce borazine on 10-20 gram scales [11]. The borazine obtained through this method exhibits vapor pressure characteristics matching literature values, indicating exceptional purity [11].

    Recent patent developments have further refined this approach by incorporating liquid ammonia as a catalyst for the reaction between ammonium salts and borohydrides [5]. This modified process divides the reaction into two distinct stages: initial conversion of reactants to aminoborane intermediates at temperatures below 0°C, followed by cyclization at 60-100°C [5]. This temperature control prevents the self-polymerization of borazine that occurs at higher temperatures between 120-140°C [5].

    Alternative Synthetic Approaches

    Chloroborazine Intermediates and Reduction

    The chloroborazine intermediate route represents a two-step synthesis strategy that offers enhanced control over product formation and purification [1] [11] [13]. This method involves the initial preparation of boron-trichloroborazine followed by its subsequent reduction to borazine [1] [11].

    The first step involves the reaction of boron trichloride with ammonium chloride in chlorobenzene solvent at temperatures of 140-150°C [9] [13]. The reaction proceeds according to:

    3 BCl₃ + 3 NH₄Cl → Cl₃B₃N₃H₃ + 9 HCl

    The formation of boron-trichloroborazine requires careful temperature control, as little reaction occurs below 110°C, while temperatures above this threshold promote the formation of hydrogen chloride, trichloroborazine, and non-volatile byproducts [13]. The process typically involves the gradual addition of boron trichloride over a 5-10 hour period, followed by removal of excess reactants and purification through vacuum sublimation [13].

    The second step involves the reduction of trichloroborazine using sodium borohydride or lithium borohydride:

    2 Cl₃B₃N₃H₃ + 6 NaBH₄ → 2 B₃N₃H₆ + 3 B₂H₆ + 6 NaCl

    This reduction step proceeds quantitatively under mild conditions at temperatures of 50-60°C [11]. The method offers the advantage of producing borazine with high purity, though the overall process requires more complex handling procedures due to the corrosive nature of boron trichloride and hydrogen chloride evolution [13].

    Alternative approaches have been developed using different ammonium salts as starting materials. Patent literature describes the use of ammonium bromide, fluoride, sulfate, or orthophosphate in fluidized bed reactors with moisture-free boron trichloride gas [13]. These methods achieve yields of approximately 36% based on unreacted ammonium chloride [13].

    Catalytic and High-Temperature Processes

    Catalytic approaches to borazine synthesis have emerged as promising alternatives that operate under milder conditions while achieving high selectivity [6] [20]. These methods typically employ transition metal complexes as catalysts for the dehydrocoupling of amine-borane precursors [20].

    Rhodium-based catalysts have demonstrated particular effectiveness in the selective dehydrogenation of ammonia borane to borazine [6]. A dinuclear rhodium olefin complex catalyzes the formation of borazine from ammonia borane at temperatures as low as 25°C [6]. The catalytic process involves the formation of a dirhodium ammonia borane complex as an intermediate, providing insight into the mechanism of activation [6].

    The catalytic dehydrocoupling process using rhodium complexes such as [Rh(1,5-cyclooctadiene)(μ-chloride)]₂ achieves quantitative conversion of dimethylamine-borane to the corresponding borazine derivative at 25°C within 8 hours [20]. The reaction rate can be enhanced by increasing temperature or catalyst loading [20]. This method extends to various secondary and primary amine-borane adducts, producing borazine derivatives under mild conditions [20].

    High-temperature processes have been developed for the continuous production of borazine from ammonia borane precursors [14]. These methods involve the pyrolysis of ammonia borane dissolved in high-boiling inert solvents such as diethylene glycol dimethyl ether at temperatures of 150-155°C [14]. The process achieves yields of 68.5-72.9% through continuous operation in heated vertical reactors with internal stirring [14].

    The high-temperature approach offers several advantages, including the ability to process larger quantities of starting material and the elimination of catalyst requirements [14]. The volatile products are separated from the high-boiling solvent through controlled condensation, and borazine is recovered through atmospheric distillation using packed columns [14].

    Nickel-catalyzed processes have also been reported for the synthesis of borazine oligomers from ammonia borane [16]. These methods operate at elevated temperatures and produce borazine intermediates suitable for further conversion to hexagonal boron nitride materials [16].

    Data Tables

    Synthesis MethodTemperature (°C)Reaction TimeYield (%)Key Reactants
    Diborane + Ammonia (Classical)250-300Several hours503 B₂H₆ + 6 NH₃
    Sodium Borohydride + Ammonium Sulfate100-1601-3 hours58-606 NaBH₄ + 3 (NH₄)₂SO₄
    Lithium Borohydride + Ammonium Chloride230Several hours423 LiBH₄ + 3 NH₄Cl
    Trichloroborazine Intermediate Route140-1505-10 hours363 BCl₃ + 3 NH₄Cl
    Ammonia Borane Pyrolysis150-15520 minutes68.5-72.9NH₃BH₃ in solvent
    Catalytic Dehydrogenation25-458 hoursVariableAmine-borane + catalyst
    Synthesis RoutePressure ConditionsSolvent RequirementsReaction MechanismScale Capability
    Classical Diborane-AmmoniaAtmospheric to elevatedGas phase or minimal solventDirect thermal decompositionLaboratory scale (grams)
    Borohydride-Ammonium SaltAtmosphericHigh-boiling ethers (tetraglyme)Salt metathesis followed by cyclizationModerate scale (10-20g)
    Chloroborazine ReductionAtmosphericChlorobenzene or aprotic solventsHalide substitution then reductionLaboratory scale
    Catalytic MethodsAtmosphericVarious (tetrahydrofuran, toluene)Metal-catalyzed dehydrocouplingLaboratory to pilot scale

    Geometric Configuration

    Planar Hexagonal Arrangement

    Borazine adopts a planar hexagonal configuration consisting of six atoms arranged in a cyclic structure with alternating boron and nitrogen atoms [1] [2] [3]. The molecular geometry resembles that of benzene, with the compound maintaining planarity through the delocalization of π-electrons across the ring system [4] [5]. X-ray crystallographic structural determinations confirm that borazine possesses the D₃ₕ symmetry point group, indicating the presence of a three-fold rotation axis perpendicular to the molecular plane and three perpendicular C₂ axes of symmetry [1] [2] [6].

    The planar arrangement is stabilized by the sp² hybridization of both boron and nitrogen atoms within the ring [7] [8] [9]. Each atom in the ring forms three σ-bonds: two with adjacent ring atoms and one with a hydrogen substituent [10]. The planarity is essential for the sideways overlap of p-orbitals that facilitates partial π-electron delocalization across the ring structure [4] [11].

    Bond Lengths and Angles (B-N vs. C-C)

    The B-N bond length in borazine is experimentally determined to be 1.429 Å (with some sources reporting 1.44 Å) [1] [4] [12]. This value is intermediate between a calculated B-N single bond length of 1.54 Å and a B=N double bond length of 1.36 Å [4], indicating partial double bond character consistent with electron delocalization.

    The bond angles in borazine deviate from perfect hexagonal geometry. The bond angle at boron atoms is 117.1°, while the bond angle at nitrogen atoms is 122.9° [1] [3]. This asymmetry results from the difference in electronegativity between boron and nitrogen, preventing the formation of a perfect hexagon despite the ring's planarity [1] [3].

    Comparative Analysis with Benzene Bond Parameters:

    ParameterBorazineBenzene
    Bond Length1.429 Å (B-N)1.40 Å (C-C)
    Bond Angles117.1° (B), 122.9° (N)120° (all angles)
    Ring SymmetryD₃ₕ (distorted hexagon)D₆ₕ (perfect hexagon)

    The C-C bond length in benzene is 1.40 Å (140 pm) [13] [14] [15], which is remarkably similar to the B-N bond length in borazine. However, benzene maintains perfect hexagonal symmetry with uniform 120° bond angles [14] [16], while borazine exhibits slight distortion due to the electronegativity difference between boron and nitrogen [1] [3].

    Hybridization and Electron Distribution

    sp² Hybridization of Boron and Nitrogen

    Both boron and nitrogen atoms in borazine undergo sp² hybridization [7] [8] [17] [9]. Each atom forms three equivalent sp² hybrid orbitals that participate in σ-bonding: two with adjacent ring atoms and one with a hydrogen atom [10]. The sp² hybridization results in trigonal planar geometry around each atom, contributing to the overall planarity of the molecule [11].

    The sp² hybridization leaves one unhybridized p-orbital on each atom perpendicular to the molecular plane. These p-orbitals participate in π-bonding through sideways overlap, creating the delocalized π-system characteristic of aromatic compounds [4] [11]. The nitrogen atoms contribute their lone pair electrons to this π-system, while boron atoms provide empty p-orbitals for electron delocalization [18] [19].

    Polar B-N Bonds and Partial Electron Delocalization

    The B-N bonds in borazine exhibit significant polarity due to the electronegativity difference between boron (2.04 on the Pauling scale) and nitrogen (3.04) [1] [3]. This creates a partial positive charge (δ⁺) on boron atoms and partial negative charge (δ⁻) on nitrogen atoms [1] [18]. The polarity index of B-N bonds in borazine is approximately 0.77-0.82, indicating substantial polar character [20].

    Nuclear quadrupole resonance studies reveal a π-donation of approximately 0.5 electrons from nitrogen to boron [21] [18], accompanied by strong polarization of the σ-skeleton that imparts negative charge to nitrogen and positive charge to boron [21] [18]. This electron transfer occurs through the overlap of filled p-orbitals on nitrogen with empty p-orbitals on boron [4] [19].

    The electron delocalization in borazine is only partial, estimated at approximately 30% of that observed in benzene [22] [23]. The polarity of B-N bonds inhibits complete resonance, creating a "lumpy" electron distribution where electrons spend more time near electronegative nitrogen atoms than near electropositive boron atoms [24] [19]. This partial delocalization results in six delocalized π-electrons following Hückel's rule (4n+2, where n=1) [9] [25], but with significantly reduced aromatic stabilization compared to benzene.

    Comparative Analysis with Benzene

    Isoelectronic and Isostructural Relationships

    Borazine and benzene are isoelectronic compounds, both containing 30 electrons and exhibiting the same electronic structure [1] [26] [27] [28]. They are also isostructural, sharing similar planar hexagonal ring geometries with six-membered rings [1] [29] [30]. Both molecules contain six π-electrons that participate in aromatic delocalization according to Hückel's rule [22] [29].

    The structural similarities extend to their hybridization states, with all ring atoms in both molecules being sp² hybridized [7] [17]. Both compounds exhibit cyclic conjugation through overlapping p-orbitals perpendicular to the molecular plane [11] [14]. Despite these similarities, the substitution of carbon atoms with alternating boron and nitrogen atoms introduces fundamental differences in electronic properties [27] [28].

    Differences in Bond Polarity and Aromaticity

    The most significant difference between borazine and benzene lies in bond polarity. While C-C bonds in benzene are nonpolar due to identical electronegativity values, B-N bonds in borazine are highly polar due to the substantial electronegativity difference [27] [30] [24]. This polarity leads to fundamentally different electronic structures despite their isoelectronic relationship [31] [32].

    Aromaticity Comparison:

    CharacteristicBorazineBenzene
    Aromatic Stabilization Energy10.0 kcal/mol (29.3% of benzene)34.1 kcal/mol
    Ring Current Strength3.3 nA/T12.0 nA/T
    Electron DelocalizationPartial (~30%)Complete (100%)
    Chemical ReactivityMore reactiveLess reactive
    Aromatic CharacterWeakly aromaticStrongly aromatic

    Borazine exhibits only weak aromaticity compared to benzene's strong aromatic character [22] [23] [32]. The aromatic stabilization energy of borazine is approximately 29-30% that of benzene [22], and its ring current strength (3.3 nA/T) is significantly lower than benzene's (12.0 nA/T) [33]. The partial electron delocalization in borazine creates "island-like" electronic delocalization primarily involving nitrogen atoms, contrasting with benzene's uniform delocalization across all carbon atoms [32].

    The polar nature of B-N bonds makes borazine significantly more reactive than benzene [34] [24]. Unlike benzene, which resists addition reactions due to aromatic stabilization, borazine readily undergoes addition reactions with electrophiles and nucleophiles, including HCl and HBr [9] [34]. This increased reactivity reflects the reduced aromatic stabilization and the polar character of the B-N bonds [24] [19].

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    Wikipedia

    Borazine

    Dates

    Last modified: 07-20-2023

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